3-(2-FURYL)-1H-PYRAZOL-5-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(2-FURYL)-1H-PYRAZOL-5-OL” is a pyrazol derivative. Pyrazols are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are used in various fields including medicinal chemistry due to their biological activities .

Synthesis Analysis

While specific synthesis methods for “3-(2-FURYL)-1H-PYRAZOL-5-OL” are not available, similar compounds such as 3-(2-furyl)acrylic acids have been synthesized from carbohydrate-derived furfurals using various organocatalysts .Wissenschaftliche Forschungsanwendungen

Sustainable Chemical Building Units

The compound 3-(2-Furyl)-1H-pyrazol-5-ol has been identified as a potential sustainable chemical building block. Researchers have reported its synthesis from carbohydrate-derived furfurals, which are renewable resources . This approach aligns with the global shift towards sustainable and green chemistry, where the focus is on using biogenic carbon sources to replace petroleum-based feedstocks.

Urease Inhibition for Therapeutic Applications

In the field of medicinal chemistry, derivatives of 3-(2-Furyl)-1H-pyrazol-5-ol have been explored as urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition is crucial in treating certain infections and diseases. The synthesized compounds have shown promising results in inhibiting bacterial urease, which could lead to new therapeutic agents.

Synthesis of Furan Chalcone Analogues

The compound serves as a precursor in the synthesis of furan chalcone analogues, which are important in pharmaceutical research . These analogues have been synthesized using microwave-assisted methodology, which is a more energy-efficient process compared to conventional methods. The furan chalcone scaffolds are significant due to their wide spectrum of therapeutic applications.

Malonyl-CoA Decarboxylase Inhibitors

3-(2-Furyl)-1H-pyrazol-5-ol: is used in the preparation of malonyl-CoA decarboxylase (MCD) inhibitors . MCD is an enzyme involved in fatty acid metabolism, and its inhibitors have potential applications in treating metabolic disorders. The compound’s role in synthesizing these inhibitors highlights its importance in developing treatments for diseases related to lipid metabolism.

Heteroaryl-Substituted Bis-Trifluoromethyl Carbinols

Another application involves the use of 3-(2-Furyl)-1H-pyrazol-5-ol in synthesizing heteroaryl-substituted bis-trifluoromethyl carbinols . These compounds have various applications in organic chemistry and pharmaceuticals due to their unique chemical properties.

Trifluoroacetophenone Derivatives

The compound is also a reactant in the synthesis of trifluoroacetophenone derivatives . These derivatives are important in the development of new pharmaceuticals and have applications in the synthesis of complex organic molecules.

Wirkmechanismus

Target of Action

Similar compounds such as nitrofurans have been found to target the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway of glucose metabolism and plays a significant role in various biological processes.

Mode of Action

For instance, some furyl-containing compounds have been found to inhibit the action of specific enzymes, thereby disrupting cellular processes .

Biochemical Pathways

A related compound, 3-(2-furyl)acrylic acid, has been synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid . This suggests that 3-(2-Furyl)-1H-Pyrazol-5-ol might also be involved in similar biochemical pathways.

Result of Action

Similar furyl-containing compounds have shown various biological activities, such as antiplatelet activity, inhibition of hypoxia-inducible factor-1 (hif-1), and nf-κb .

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-furyl)-1H-pyrazol-5-ol involves the condensation of 2-acetyl furan with hydrazine hydrate followed by cyclization of the resulting hydrazide with ethyl acetoacetate. The final product is obtained by hydrolysis of the ethyl ester group.", "Starting Materials": [ "2-acetyl furan", "hydrazine hydrate", "ethyl acetoacetate", "sodium ethoxide", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-acetyl furan with hydrazine hydrate in the presence of sodium ethoxide to form 3-(2-furyl) hydrazine.", "Step 2: Cyclization of 3-(2-furyl) hydrazine with ethyl acetoacetate in the presence of hydrochloric acid to form 3-(2-furyl)-1H-pyrazol-5-ol.", "Step 3: Hydrolysis of the ethyl ester group in 3-(2-furyl)-1H-pyrazol-5-ol using water and hydrochloric acid to obtain the final product." ] } | |

CAS-Nummer |

467248-38-0 |

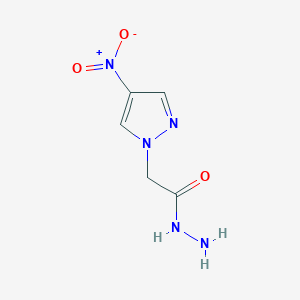

Produktname |

3-(2-FURYL)-1H-PYRAZOL-5-OL |

Molekularformel |

C7H6N2O2 |

Molekulargewicht |

150.1 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.